molecular formula C17H17N5OS B2633148 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2319641-32-0

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2633148
CAS No.: 2319641-32-0
M. Wt: 339.42
InChI Key: LNHFFWISBCSDQP-UHFFFAOYSA-N
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Description

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of a pyrazole ring, an azabicyclo[3.2.1]octane scaffold, and a benzothiadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective methods, often involving the use of chiral catalysts to ensure the desired stereochemistry . The pyrazole ring is then introduced through a cyclization reaction, followed by the attachment of the benzothiadiazole moiety via a coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains .

Mechanism of Action

The mechanism of action of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(11-2-5-15-16(8-11)20-24-19-15)22-12-3-4-13(22)10-14(9-12)21-7-1-6-18-21/h1-2,5-8,12-14H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFFWISBCSDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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